molecular formula C12H7BrN2S2 B382996 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 379241-58-4

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B382996
CAS No.: 379241-58-4
M. Wt: 323.2g/mol
InChI Key: YHAFHQXSBPFUKB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group at the 5-position and a thiol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization to yield the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce disulfides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives such as:

Uniqueness

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. Additionally, the thiol group provides a reactive site for covalent bonding with biological molecules, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFHQXSBPFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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